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Compound of Interest

4-Methyl-2-phenyl-1,3-thiazole-5-
Compound Name:
carbaldehyde

cat. No.: B1351180

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
CAS Number: 55327-23-6

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde, a key intermediate for researchers, scientists, and drug development
professionals. The document details its physicochemical properties, a plausible synthesis
protocol, and its significant application as a building block in the development of targeted
protein degraders.

Physicochemical and Spectroscopic Data

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a reactive
carbaldehyde group, making it a valuable synthon in medicinal chemistry. Its key properties are
summarized below.

Property Value

CAS Number 55327-23-6

Molecular Formula C11HaNOS

Molecular Weight 203.26 g/mol

Appearance Predicted: Pale yellow to white solid
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While specific, published spectroscopic data for this exact compound is not readily available,
the following table outlines the expected characteristic peaks based on its structure and data
from analogous compounds.

Spectroscopic Data Predicted Chemical Shifts / Peaks

5 ~10.0 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H),

1H NMR (CDCls)
7.4-7.6 (M, 3H, Ar-H), 2.8 (s, 3H, CHs)

5 ~185.0 (CHO), 170.0 (C2-thiazole), 160.0 (C4-
thiazole), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0

13C NMR (CDCls
( ) (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole),

18.0 (CHs)

~1680 (C=0, aldehyde), ~1590, 1450 (C=C,
IR (KBr, cm~1) . .

aromatic), ~1540 (C=N, thiazole)
Mass Spectrum (EI) m/z 203 [M]*, 174 [M-CHOQ]*, 104 [CeHsCN]*

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde

A common and effective method for the introduction of a formyl group onto an electron-rich
heterocyclic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier
reagent, typically formed in situ from phosphorus oxychloride (POCIs3) and a substituted amide
like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

The synthesis involves the formylation of the precursor, 4-methyl-2-phenyl-1,3-thiazole, at the
C5 position.
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Vilsmeier Reagent Formation
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Proposed Vilsmeier-Haack Synthesis Workflow

Detailed Experimental Protocol

Materials:

e 4-Methyl-2-phenyl-1,3-thiazole

¢ N,N-Dimethylformamide (DMF), anhydrous
e Phosphorus oxychloride (POCIs)

e Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
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e Brine (saturated aqueous NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
e Ice

Procedure:

» Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a
dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents)
and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

e Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution,
maintaining the temperature below 5 °C.

 After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which
the Vilsmeier reagent forms as a solid complex.

o Formylation: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DCM and
add it dropwise to the Vilsmeier reagent suspension at 0 °C.

 After the addition, remove the ice bath and allow the reaction mixture to warm to room
temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker
containing crushed ice and stir for 30 minutes to hydrolyze the intermediate iminium salt.

o Neutralize the mixture by slowly adding saturated aqueous NaHCOs solution until the
effervescence ceases (pH ~7-8).

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x
volume).

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

« Filter the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator.
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e The resulting crude product can be purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to yield pure 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde.

Application in Drug Discovery: A Building Block for
PROTACs

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is classified as a Protein Degrader Building
Block.[4] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras
(PROTACS), a revolutionary therapeutic modality in drug discovery.

PROTACSs are heterobifunctional molecules designed to eliminate specific unwanted proteins
from cells. They consist of three components: a ligand that binds to a target protein of interest
(POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By
bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the
ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4]

The thiazole moiety is a versatile scaffold found in many biologically active agents and
approved drugs, exhibiting activities such as anticancer and anti-inflammatory effects.[5] The
aldehyde functionality of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde serves as a crucial
chemical handle for conjugation to linkers or other components of a PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
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PROTAC-Mediated Protein Degradation Pathway

Experimental Protocol: Synthesis of a PROTAC

Precursor

The aldehyde group of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be readily
transformed into other functional groups for linker attachment. A common transformation is
reductive amination to form an amine, which can then be coupled to an E3 ligase-linker moiety.
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Obijective: To synthesize a PROTAC precursor via reductive amination of 4-Methyl-2-phenyl-

1,3-thiazole-5-carbaldehyde with a generic Boc-protected diamine linker.

Materials:

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
N-Boc-1,2-diaminoethane

Sodium triacetoxyborohydride (STAB)

1,2-Dichloroethane (DCE)

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Deionized water

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Reaction Setup: To a solution of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1
equivalent) in DCE, add N-Boc-1,2-diaminoethane (1.1 equivalents) followed by a catalytic
amount of glacial acetic acid.

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine
intermediate.

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction
mixture.

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
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o Separate the organic layer, and extract the aqueous layer with DCM.
o Combine the organic layers, wash with water and then brine.

o Dry the organic phase over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the Boc-protected PROTAC precursor. This precursor is now ready for deprotection and
coupling to a POI ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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